6-(3,4-Dichlorophenyl)-6-oxohexanoic acid
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Overview
Description
6-(3,4-Dichlorophenyl)-6-oxohexanoic acid is an organic compound characterized by the presence of a dichlorophenyl group attached to a hexanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dichlorophenyl)-6-oxohexanoic acid typically involves the reaction of 3,4-dichlorobenzaldehyde with a suitable reagent to form the corresponding intermediate, which is then subjected to further reactions to yield the final product. Common synthetic routes include:
Aldol Condensation: This involves the reaction of 3,4-dichlorobenzaldehyde with acetone in the presence of a base to form an intermediate, which is then oxidized to yield the final product.
Grignard Reaction: The reaction of 3,4-dichlorobenzaldehyde with a Grignard reagent, followed by hydrolysis and oxidation, can also be used to synthesize this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Dichlorophenyl)-6-oxohexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(3,4-Dichlorophenyl)-6-oxohexanoic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(3,4-Dichlorophenyl)-6-oxohexanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-(3,4-Dichlorophenyl)-6-oxoheptanoic acid: Similar structure with an additional carbon in the backbone.
6-(3,4-Dichlorophenyl)-6-oxopentanoic acid: Similar structure with one less carbon in the backbone.
Uniqueness
6-(3,4-Dichlorophenyl)-6-oxohexanoic acid is unique due to its specific chain length and the presence of the dichlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
6-(3,4-dichlorophenyl)-6-oxohexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2O3/c13-9-6-5-8(7-10(9)14)11(15)3-1-2-4-12(16)17/h5-7H,1-4H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVRWDKISNQXJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCCCC(=O)O)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645377 |
Source
|
Record name | 6-(3,4-Dichlorophenyl)-6-oxohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898767-10-7 |
Source
|
Record name | 6-(3,4-Dichlorophenyl)-6-oxohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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